molecular formula C6H8O6 B186502 Tricarballylic acid CAS No. 99-14-9

Tricarballylic acid

Cat. No.: B186502
CAS No.: 99-14-9
M. Wt: 176.12 g/mol
InChI Key: KQTIIICEAUMSDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, primarily targets the enzyme aconitate hydratase, mitochondrial . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle .

Mode of Action

This compound acts as an inhibitor of the enzyme aconitate hydratase . Aconitate hydratase normally catalyses the interconversion of citric acid into isocitric acid via the intermediate aconitic acid . This compound is well suited to bind to aconitase as it only lacks the hydroxyl group in comparison to citric acid.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid (TCA) cycle . By inhibiting aconitate hydratase, this compound interferes with the TCA cycle, which is a crucial component of cellular respiration . This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The inhibition of aconitate hydratase by this compound results in a disruption of the TCA cycle . This can lead to a decrease in the production of ATP, potentially affecting various cellular processes that rely on this energy source .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in certain environments with a significant presence of plant-derived tricarboxylic acids, bacteria have been found to metabolize this compound . Additionally, ingestion of this compound by grazing livestock can cause a serious metabolic disorder called grass tetany . This highlights the importance of the environment in influencing the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Tricarballylic acid is a competitive inhibitor of the enzyme aconitate hydratase (aconitase; EC 4.2.1.3) with a Ki value of 0.52 mM . This interaction with aconitase disrupts the Krebs cycle, a crucial biochemical pathway for energy production .

Cellular Effects

In cellular context, this compound can influence various types of cells and cellular processes. For instance, it has been found to interfere with the energy balance in cells by downregulating glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid breakdown .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to aconitase, an enzyme crucial for the Krebs cycle . This binding inhibits the enzyme’s activity, thereby disrupting the cycle . The absence of a hydroxyl group in this compound compared to citric acid prevents the enzyme from completing its reaction .

Temporal Effects in Laboratory Settings

It is known that this compound can be produced by certain strains of bacteria quickly, which may cause numerous vitamin and mineral deficiencies .

Dosage Effects in Animal Models

It is known that ingestion of this compound by grazing livestock can cause a serious metabolic disorder called grass tetany .

Metabolic Pathways

This compound is involved in the Krebs cycle, a key metabolic pathway for energy production . It inhibits aconitase, an enzyme in this pathway, thereby disrupting the cycle .

Transport and Distribution

In Acinetobacter baylyi ADP1, a soil bacterium, TcuC appears to transport this compound .

Subcellular Localization

This compound is present in the mitochondrial matrix, where the Krebs cycle occurs . Its effects on the cycle suggest that it may be localized in this subcellular compartment .

Chemical Reactions Analysis

Tricarballylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include simpler carboxylic acids and alcohols .

Properties

IUPAC Name

propane-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
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InChI Key

KQTIIICEAUMSDG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
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DSSTOX Substance ID

DTXSID8059186
Record name 1,2,3-Propanetricarboxylic acid
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Molecular Weight

176.12 g/mol
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Physical Description

Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid
Record name Tricarballylic acid
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Solubility

3.32E+05 mg/L @ 18C (exp)
Record name 1,2,3-Propanetricarboxylic acid
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CAS No.

99-14-9
Record name 1,2,3-Propanetricarboxylic acid
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Record name Propane-1,2,3-tricarboxylic acid
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Record name PROPANE TRICARBOXYLIC ACID
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Melting Point

166 °C
Record name 1,2,3-Propanetricarboxylic acid
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Synthesis routes and methods

Procedure details

After fixing a chain transfer agent to control a molar fraction of —COOH group to 45 relative to a molar fraction of the catalyst and then introducing adipic acid, 5.9 mg (Entries 1 to 5); tricarballylic acid, 5.1 mg (Entries 6 to 10); 1,2,3,4-butane tetracarboxylic acid, 4.7 mg (Entries 11 to 15)) into a reactor, vinylcyclohexene dioxide was weighed to numeral values listed in TABLE 3, relative to the molar fraction of the catalyst and then introduced (into the reactor). Then, polymerization was executed and the catalyst was removed according to the same procedures as described in Example 1, resulting in pure copolymer. TABLE 3 summarizes results of the polymerization. FIG. 2 shows GPC curves of a copolymer obtained by carbon dioxide/propylene oxide copolymerization in the presence of tricarballylic acid (C3H5(CO2H)3) and diepoxide, wherein reference numeral in each curve denotes an entry number in TABLE 2.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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